molecular formula C8H7BrClNO B1584826 N-(4-Bromophenyl)-2-chloroacetamide CAS No. 2564-02-5

N-(4-Bromophenyl)-2-chloroacetamide

Cat. No.: B1584826
CAS No.: 2564-02-5
M. Wt: 248.5 g/mol
InChI Key: FRZKCMCCQAJIBN-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-chloroacetamide: is an organic compound with the molecular formula C8H7BrClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 4-bromophenyl group, and the methyl group is substituted with a chloro group

Scientific Research Applications

Chemistry: N-(4-Bromophenyl)-2-chloroacetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It can be used to synthesize bioactive molecules with antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties.

Safety and Hazards

“N-(4-Bromophenyl)-2-chloroacetamide” can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, wash with plenty of water .

Future Directions

The future directions for “N-(4-Bromophenyl)-2-chloroacetamide” could involve further studies to understand its mechanism of action and potential applications in medicine and biology. The compound’s reactivity with cysteine residues in proteins suggests potential applications in chemoproteomics and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Amidation: One common method for synthesizing N-(4-Bromophenyl)-2-chloroacetamide involves the reaction of 4-bromoaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

    Alternative Methods: Another approach involves the use of 4-bromoaniline and 2-chloroacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods: Industrial production of this compound typically follows the direct amidation route due to its simplicity and cost-effectiveness. The process involves large-scale reactors with precise temperature control to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: N-(4-Bromophenyl)-2-chloroacetamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form N-(4-Bromophenyl)-2-chloroacetic acid or reduced to form N-(4-Bromophenyl)-2-chloroethylamine.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by various aryl or vinyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

  • N-(4-Bromophenyl)-2-chloroacetic acid
  • N-(4-Bromophenyl)-2-chloroethylamine
  • Various aryl or vinyl derivatives through coupling reactions

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-chloroacetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the bromine and chlorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may also undergo metabolic transformations to form active metabolites that exert biological effects.

Comparison with Similar Compounds

  • N-(4-Bromophenyl)acetamide: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
  • N-(4-Chlorophenyl)-2-chloroacetamide: Contains a chlorine atom on the phenyl ring instead of bromine, which can affect its reactivity and biological activity.
  • N-(4-Bromophenyl)-2-bromoacetamide: Contains a bromine atom instead of chlorine on the acetamide group, which can influence its chemical properties and reactivity.

Uniqueness: N-(4-Bromophenyl)-2-chloroacetamide is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential biological activity. The combination of these halogens can enhance its utility in various synthetic and medicinal applications.

Properties

IUPAC Name

N-(4-bromophenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7BrClNO/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZKCMCCQAJIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180323
Record name Acetanilide, 4'-bromo-2-chloro-
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Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2564-02-5
Record name N-(4-Bromophenyl)-2-chloroacetamide
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Record name Acetanilide, 4'-bromo-2-chloro-
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Record name N-(4-Bromophenyl)-2-chloroacetamide
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Synthesis routes and methods I

Procedure details

4-bromoaniline (1.72 g, 10 mmol) was dissolved in 50 mL dichloromethane. Pyridine (cat.) was added and then 2-chloroacetyl chloride (800 uL, 10 mmol) was added dropwise. The reaction was stirred at room temperature for 1 hr. The reaction was quenched with water and the aqueous layer was extracted with dichloromethane (2×25 mL). The combined organic layer was washed with water, then brine, and dried over Na2SO4. The solvent was evaporated to give the intermediate 7a (1.03 g, 4 mmol, 42% yield). 1H NMR (400 MHz, Chloroform-d) δ 8.24 (broad s, 1H), 7.54-7.44 (m, 4H), 4.21 (s, 2H).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
800 μL
Type
reactant
Reaction Step Three
Yield
42%

Synthesis routes and methods II

Procedure details

A mixture of 8.60 g (0.05 mol) of 4-bromoaniline, 10.60 g (0.10 mol) of Na2CO3, and 6.78 g (0.06 mol) of chloroacetyl chloride in 100 mL of acetone was stirred at ambient temperature for 3 h. The mixture was concentrated in vacuo, and the residue was partitioned between EtOAc and H2O. The organic layer was separated, washed with H2O, dried over Na2SO4, filtered, and evaporated in vacuo to give 11.4 g of analytically pure title compound as light crystals.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
6.78 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the antifungal potential of N-(4-Bromophenyl)-2-chloroacetamide against common fungal infections?

A1: Research suggests this compound exhibits promising antifungal activity, particularly against dermatophytes and Fusarium species []. It demonstrated a minimum inhibitory concentration (MIC) of 6.25 µg/mL against dermatophytes and between 12.5 and 50 µg/mL against Fusarium species []. These findings highlight its potential as a candidate for developing new treatments for cutaneous fungal infections, including those caused by dermatophytes.

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